molecular formula C18H18Cl2N2O3S B12187177 [2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B12187177
M. Wt: 413.3 g/mol
InChI Key: LPFIWZJDIYHKOC-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring and a spirocyclic moiety.

Preparation Methods

The synthesis of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group. The spirocyclic moiety is then incorporated through a series of reactions that involve cyclization and functional group transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It has shown promise in the treatment of tuberculosis and other infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. In the case of its use in tuberculosis treatment, the compound targets the bacterial cell wall synthesis, inhibiting the growth and proliferation of Mycobacterium tuberculosis. The pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone stands out due to its unique spirocyclic structure and its potent biological activity. Similar compounds include:

This compound’s uniqueness lies in its combination of a thiazole ring with a spirocyclic moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C18H18Cl2N2O3S/c1-11-15(26-16(21-11)14-12(19)3-2-4-13(14)20)17(23)22-7-5-18(6-8-22)24-9-10-25-18/h2-4H,5-10H2,1H3

InChI Key

LPFIWZJDIYHKOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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